molecular formula C16H16Cl2N2O4 B2685094 1-(2-(2-(3,5-Dichlorophenyl)morpholino)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1421517-75-0

1-(2-(2-(3,5-Dichlorophenyl)morpholino)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2685094
CAS No.: 1421517-75-0
M. Wt: 371.21
InChI Key: DUSXBLKFAAFMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Starting Material: 3,5-Dichloroaniline

    Reagents: Morpholine, formaldehyde

    Conditions: Heating under reflux

  • Final Coupling Reaction:

      Starting Material: Intermediate from previous steps

      Reagents: Appropriate coupling agents (e.g., EDC, DCC)

      Conditions: Room temperature to moderate heating

  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(3,5-Dichlorophenyl)morpholino)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions

    • Formation of Pyrrolidine-2,5-dione Core:

        Starting Material: Succinimide

        Reagents: Acetic anhydride, pyridine

        Conditions: Reflux for several hours

    Chemical Reactions Analysis

    Types of Reactions: 1-(2-(2-(3,5-Dichlorophenyl)morpholino)-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

      Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

      Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl moiety.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in acidic medium

      Reduction: Lithium aluminum hydride in dry ether

      Substitution: Sodium hydride in DMF (dimethylformamide)

    Major Products:

      Oxidation: Formation of carboxylic acids or ketones

      Reduction: Formation of alcohols or amines

      Substitution: Various substituted derivatives depending on the nucleophile used

    Scientific Research Applications

    1-(2-(2-(3,5-Dichlorophenyl)morpholino)-2-oxoethyl)pyrrolidine-2,5-dione has several applications in scientific research:

      Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

      Pharmacology: Studied for its interactions with biological targets, including enzymes and receptors.

      Materials Science: Used in the development of novel materials with specific properties, such as polymers and coatings.

    Mechanism of Action

    The mechanism of action of 1-(2-(2-(3,5-Dichlorophenyl)morpholino)-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl moiety may enhance binding affinity, while the morpholino group can influence the compound’s solubility and bioavailability. The pyrrolidine-2,5-dione core is crucial for the compound’s stability and reactivity.

    Comparison with Similar Compounds

    • 1-(3,5-Dichlorophenyl)-3-(4-morpholinyl)pyrrolidine-2,5-dione
    • 1-(3,5-Dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione

    Comparison: Compared to similar compounds, 1-(2-(2-(3,5-Dichlorophenyl)morpholino)-2-oxoethyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both morpholino and dichlorophenyl groups

    This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential advancements in medicinal chemistry, pharmacology, and materials science.

    Properties

    IUPAC Name

    1-[2-[2-(3,5-dichlorophenyl)morpholin-4-yl]-2-oxoethyl]pyrrolidine-2,5-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H16Cl2N2O4/c17-11-5-10(6-12(18)7-11)13-8-19(3-4-24-13)16(23)9-20-14(21)1-2-15(20)22/h5-7,13H,1-4,8-9H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DUSXBLKFAAFMCI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(=O)N(C1=O)CC(=O)N2CCOC(C2)C3=CC(=CC(=C3)Cl)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H16Cl2N2O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    371.2 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.